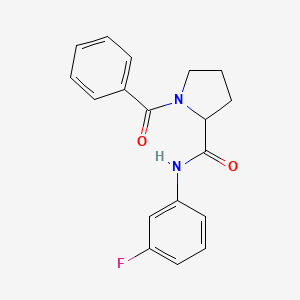![molecular formula C13H20ClNO B5976048 [4-(2,3-dimethylphenoxy)but-2-en-1-yl]methylamine hydrochloride](/img/structure/B5976048.png)
[4-(2,3-dimethylphenoxy)but-2-en-1-yl]methylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(2,3-dimethylphenoxy)but-2-en-1-yl]methylamine hydrochloride is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is a derivative of the natural product, harmine, and has been synthesized through a number of methods. In
Mecanismo De Acción
[4-(2,3-dimethylphenoxy)but-2-en-1-yl]methylamine hydrochloride has been shown to inhibit the growth of cancer cells by inducing apoptosis. This compound has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of acetylcholinesterase results in an increase in the levels of acetylcholine, which has been shown to improve cognitive function. Furthermore, [4-(2,3-dimethylphenoxy)but-2-en-1-yl]methylamine hydrochloride has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
Biochemical and Physiological Effects:
[4-(2,3-dimethylphenoxy)but-2-en-1-yl]methylamine hydrochloride has been shown to have a number of biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, improve cognitive function, and increase the levels of BDNF. Additionally, [4-(2,3-dimethylphenoxy)but-2-en-1-yl]methylamine hydrochloride has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of [4-(2,3-dimethylphenoxy)but-2-en-1-yl]methylamine hydrochloride is its potential use in the treatment of cancer and neurodegenerative diseases. Additionally, this compound has been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases. However, one limitation of [4-(2,3-dimethylphenoxy)but-2-en-1-yl]methylamine hydrochloride is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in humans.
Direcciones Futuras
There are a number of future directions for the study of [4-(2,3-dimethylphenoxy)but-2-en-1-yl]methylamine hydrochloride. One direction is the study of this compound's potential use in the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans. Furthermore, the development of new synthesis methods for [4-(2,3-dimethylphenoxy)but-2-en-1-yl]methylamine hydrochloride could lead to the production of more efficient and cost-effective methods of producing this compound. Finally, the study of the mechanism of action of [4-(2,3-dimethylphenoxy)but-2-en-1-yl]methylamine hydrochloride could lead to the development of new drugs that target similar pathways.
In conclusion, [4-(2,3-dimethylphenoxy)but-2-en-1-yl]methylamine hydrochloride is a chemical compound that has potential applications in the field of medicine. Its synthesis, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to determine the safety and efficacy of this compound in humans and to develop new drugs that target similar pathways.
Métodos De Síntesis
The synthesis of [4-(2,3-dimethylphenoxy)but-2-en-1-yl]methylamine hydrochloride has been achieved through a number of methods. One such method involves the reaction of harmine with 4-(2,3-dimethylphenoxy)but-2-en-1-ol in the presence of a catalyst. Another method involves the reaction of harmine with 4-(2,3-dimethylphenoxy)but-2-ene in the presence of a reducing agent. The synthesis of this compound is important as it allows for the production of a compound that has potential applications in scientific research.
Aplicaciones Científicas De Investigación
[4-(2,3-dimethylphenoxy)but-2-en-1-yl]methylamine hydrochloride has shown potential applications in the field of medicine. It has been found to have anti-cancer properties and has been studied for its potential use in the treatment of cancer. Additionally, this compound has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. Furthermore, [4-(2,3-dimethylphenoxy)but-2-en-1-yl]methylamine hydrochloride has been studied for its potential use as an antidepressant.
Propiedades
IUPAC Name |
(E)-4-(2,3-dimethylphenoxy)-N-methylbut-2-en-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-11-7-6-8-13(12(11)2)15-10-5-4-9-14-3;/h4-8,14H,9-10H2,1-3H3;1H/b5-4+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPCPAGUBABNLH-FXRZFVDSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC=CCNC)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)OC/C=C/CNC)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(2,3-dimethylphenoxy)-N-methylbut-2-en-1-amine;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-pyridinylmethyl)-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5975966.png)
methanone](/img/structure/B5975988.png)

![N-{1-[1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B5976006.png)
![2-[(4-nitrobenzoyl)amino]-5-propyl-3-thiophenecarboxamide](/img/structure/B5976010.png)
![N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5976015.png)
![1-(2-fluorophenyl)-N-[1-(3-methoxybenzyl)-3-piperidinyl]cyclopropanecarboxamide](/img/structure/B5976018.png)
![2-[1-cyclohexyl-4-(2,5-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B5976020.png)
![2-[(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B5976036.png)
![3-{[4-(4-chlorophenoxy)-1-piperidinyl]carbonyl}-1-phenyl-2-pyrrolidinone](/img/structure/B5976042.png)
![N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-2-(2-oxo-1-piperidinyl)acetamide](/img/structure/B5976059.png)
![ethyl (4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate](/img/structure/B5976062.png)

